An In-Depth Technical Guide to the Chemical Properties of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS No. 1135283-67-8). This molecule is a notable heterocyclic building block, integrating the functionalities of a 2-pyridone ring, a carboxylic acid, and a cyclopropyl group. The 2-pyridone motif is a core structure in numerous bioactive compounds, making its derivatives, such as the title compound, of significant interest to researchers in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, derivatization, and characterization.
Molecular Structure and Physicochemical Properties
Chemical Identity and Core Attributes
6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a specialty chemical building block.[2] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1135283-67-8 | [3][4] |
| Molecular Formula | C₉H₉NO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | [2][3] |
| Synonyms | 6-cyclopropyl-2-hydroxynicotinic acid, 6-cyclopropyl-2-hydroxypyridine-3-carboxylic acid | [3] |
| Predicted Boiling Point | 449.5 ± 45.0 °C | [3] |
| Predicted Density | 1.484 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 2.57 ± 0.20 (for Carboxylic Acid) | [3] |
Structural Features & Tautomerism
A critical chemical feature of this compound is the lactam-lactim tautomerism inherent to the 2-pyridone ring system. The molecule exists in equilibrium between the 2-oxo-1,2-dihydro-pyridine (lactam) form and the 2-hydroxypyridine (lactim) form. While the pyridone form generally predominates in solution, the presence of the hydroxyl tautomer can influence reactivity, particularly in protonation and metal coordination events. Understanding this equilibrium is fundamental to predicting its chemical behavior.
Caption: Lactam-lactim tautomerism of the title compound.
Synthesis and Purification
Proposed Synthetic Strategy
The logical retrosynthetic disconnection points to two key precursors: ethyl 3-cyclopropyl-3-oxopropanoate and cyanoacetamide. The cyclopropyl ketoester can be prepared via a Claisen condensation between ethyl acetate and ethyl cyclopropanecarboxylate. The subsequent reaction with cyanoacetamide, typically under basic conditions, would yield a cyanopyridone intermediate, which upon acidic or basic hydrolysis of the nitrile group, affords the final carboxylic acid.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl cyclopropanecarboxylate (1.0 eq) dropwise at 0 °C.
-
Add ethyl acetate (1.5 eq) and allow the mixture to warm to room temperature, stirring for 12-18 hours.
-
Quench the reaction with dilute aqueous HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting β-ketoester by vacuum distillation.
Step 2: Synthesis of 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
-
Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide, and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Hydrolysis to 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
-
Suspend the nitrile intermediate from Step 2 in a 6M aqueous HCl solution.
-
Heat the mixture to reflux for 24-48 hours until the hydrolysis of the nitrile is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum to yield the final product.
Caption: Proposed workflow for the synthesis of the title compound.
Chemical Reactivity and Derivatization
The trifunctional nature of this molecule provides three distinct handles for chemical modification, making it a versatile scaffold for building molecular libraries.
Reactivity of the Carboxylic Acid Group
The carboxylic acid at the C3 position is the most common site for derivatization. Standard coupling reactions can be employed to form amides and esters.
-
Amide Formation: Activation with coupling reagents like HATU or EDC/HOBt, followed by the addition of a primary or secondary amine, will yield the corresponding carboxamides. This is a standard method for generating libraries of bioactive compounds.[6]
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide under basic conditions can produce the corresponding esters.
Reactivity of the 2-Pyridone Ring
-
N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the 2-pyridone ring facilitates electrophilic substitution, primarily at the C5 position. Halogenation or nitration can be achieved under controlled conditions, although the directing effects of the existing substituents must be considered.
Caption: Potential derivatization pathways for the title compound.
Predicted Spectroscopic Profile
While experimental spectra are not published, the key features can be predicted based on the known ranges for similar functional groups and structures.[1]
| Spectroscopy | Predicted Features |
| ¹H NMR | ~12.0-14.0 ppm: Broad singlet, 1H (Carboxylic acid, -COOH).~11.0-12.0 ppm: Broad singlet, 1H (Amide, -NH-).~8.0-8.5 ppm: Doublet, 1H (Pyridone H4).~6.5-7.0 ppm: Doublet, 1H (Pyridone H5).~1.5-2.0 ppm: Multiplet, 1H (Cyclopropyl CH).~0.8-1.2 ppm: Multiplets, 4H (Cyclopropyl CH₂). |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid C=O.~160-165 ppm: Pyridone C=O (C2).~150-155 ppm: Pyridone C6.~140-145 ppm: Pyridone C4.~110-120 ppm: Pyridone C3 & C5.~10-15 ppm: Cyclopropyl CH.~5-10 ppm: Cyclopropyl CH₂. |
| IR (cm⁻¹) | ~2500-3300: Broad O-H stretch (carboxylic acid dimer).~3100-3200: N-H stretch.~1680-1710: C=O stretch (carboxylic acid).~1640-1660: C=O stretch (pyridone lactam).~1580-1610: C=C and C=N stretches. |
| Mass Spec | [M+H]⁺: 180.0604 m/z.[M-H]⁻: 178.0459 m/z. |
Safety and Handling
According to available safety data, 6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is classified as an irritant.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Use only in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and wash hands thoroughly after handling.[3]
Conclusion
6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a valuable heterocyclic compound with significant potential as a scaffold in synthetic and medicinal chemistry. Its trifunctional nature allows for diverse and selective modifications, enabling the creation of novel molecular entities for drug discovery programs. The insights provided in this guide regarding its structure, synthesis, reactivity, and handling are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in their scientific endeavors. The structural motif is related to compounds that have shown promise as antibacterial agents and enzyme inhibitors, suggesting that derivatives of this molecule could be fruitful targets for future investigation.[7][8]
References
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PubChem. (n.d.). 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 1-CYCLO-PROPYL-1,4-DIHYDRO-4-OXO-3-PYRIDINECARBOXYLIC-ACID. Retrieved from [Link]
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